molecular formula C9H11NO2 B559525 L-phenylalanine CAS No. 63-91-2

L-phenylalanine

Cat. No.: B559525
CAS No.: 63-91-2
M. Wt: 165.19 g/mol
InChI Key: COLNVLDHVKWLRT-QMMMGPOBSA-N
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Description

L-phenylalanine is an essential aromatic amino acid with the chemical formula C₉H₁₁NO₂. It is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. This compound is found naturally in the milk of mammals and is used in the manufacture of food and drink products. It is also sold as a nutritional supplement due to its role as a precursor to the neuromodulator phenethylamine .

Mechanism of Action

Target of Action

Phenylalanine is an essential aromatic amino acid that primarily targets the enzyme phenylalanine hydroxylase (PAH) in the body . PAH is a critical enzyme in phenylalanine metabolism and catalyzes the rate-limiting step in its complete catabolism to carbon dioxide and water .

Mode of Action

Phenylalanine interacts with its target, PAH, to produce tyrosine, another amino acid . This conversion is facilitated by the enzyme phenylalanine hydroxylase (PAH) with the help of a cofactor called tetrahydrobiopterin (BH4) . The conversion of phenylalanine to tyrosine is a crucial step in the biosynthesis of important neurotransmitters such as dopamine and norepinephrine .

Biochemical Pathways

Phenylalanine plays a vital role in the biosynthesis of other amino acids and is essential in the structure and function of many proteins and enzymes . Most dietary phenylalanine is converted into tyrosine, which is then used in the synthesis of neurotransmitters like dopamine and norepinephrine . In addition, phenylalanine is involved in the phenylpropanoid metabolic pathway, which leads to the production of a wide range of natural compounds including phenolic acids, flavonoids, and lignans .

Result of Action

The action of phenylalanine results in various molecular and cellular effects. For instance, it is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory . Additionally, phenylalanine may be helpful in some with depression and may also be useful in the treatment of vitiligo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenylalanine. For example, the presence of other amino acids can affect the absorption and utilization of phenylalanine. Moreover, certain conditions, such as phenylketonuria (PKU), can affect the body’s ability to metabolize phenylalanine, leading to its accumulation and potential neurotoxic effects . Furthermore, the efficacy of phenylalanine can be influenced by factors such as diet, age, and overall health status of the individual.

Biochemical Analysis

Biochemical Properties

Phenylalanine participates in the phenylpropanoid pathway, where it is converted into a variety of phenolic compounds. The first step in this pathway is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine into trans-cinnamic acid . This reaction is significant as it leads to the production of a wide range of biologically active compounds .

Cellular Effects

Phenylalanine influences various cellular processes. For instance, it is involved in the synthesis of proteins, as it is one of the 20 standard amino acids used in protein synthesis. Additionally, phenylalanine is a precursor to tyrosine, which is used to synthesize neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play a crucial role in cell signaling pathways, influencing various aspects of cell function .

Molecular Mechanism

At the molecular level, phenylalanine exerts its effects through its involvement in various biochemical reactions. For instance, in the phenylpropanoid pathway, the enzyme PAL catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. This reaction is a key step in the synthesis of a wide range of phenolic compounds .

Temporal Effects in Laboratory Settings

The effects of phenylalanine can change over time in laboratory settings. For instance, the activity of the PAL enzyme can vary depending on the conditions of the experiment .

Metabolic Pathways

Phenylalanine is involved in several metabolic pathways. It is metabolized into tyrosine by the enzyme phenylalanine hydroxylase, a reaction that requires the cofactor tetrahydrobiopterin .

Transport and Distribution

Phenylalanine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, which allows it to influence brain chemistry and function .

Subcellular Localization

Phenylalanine does not have a specific subcellular localization as it is used in various parts of the cell for different processes. For instance, it is used in the cytoplasm for protein synthesis and in the mitochondria for energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-phenylalanine can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetaldehyde with hydrogen cyanide and ammonia to form phenylalanine . Another method includes the enzymatic hydrolysis of benzylhydantoins or the microbial degradation of Dthis compound .

Industrial Production Methods: Industrial production of phenylalanine often involves microbial fermentation. For example, genetically engineered strains of Escherichia coli can be used to produce phenylalanine from glucose. This method is advantageous due to its cost-effectiveness and high yield .

Chemical Reactions Analysis

Types of Reactions: L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-phenylalanine can be compared with other aromatic amino acids such as tyrosine and tryptophan:

This compound is unique due to its role as a precursor for multiple neurotransmitters and its involvement in various metabolic pathways .

Properties

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid
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InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
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InChI Key

COLNVLDHVKWLRT-QMMMGPOBSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
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Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N
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Molecular Formula

C9H11NO2
Record name L-PHENYLALANINE
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Related CAS

25191-15-5
Record name Poly(L-phenylalanine)
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DSSTOX Substance ID

DTXSID4040763
Record name L-Phenylalanine
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Molecular Weight

165.19 g/mol
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Physical Description

L-phenylalanine is an odorless white crystalline powder. Slightly bitter taste. pH (1% aqueous solution) 5.4 to 6. (NTP, 1992), Solid; [Merck Index] White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, Colourless or white platelike crystals or crystalline powder; odourless
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Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992)
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Solubility

10 to 50 mg/mL at 77 °F (NTP, 1992), Monoclinic leaflets or prisms from water or alchol, sweetish taste. Decomposes at 271-273 °C. Sublimes in vacuo. pK1 = 2.58; pK2 = 9.24. Solubility in water (g/L): 9.97 at 0 °C; 14.11 at 25 °C; 21.87 at 50 °C; 37.08 at 75 °C; 68.9 at 100 °C /Phenylalanine DL-form/, Insoluble in ethanol, ethyl ether, benzene, acid, Very slightly sol in methanol, ethanol, Solubility in water (g/L): 19.8 at 0 °C; ... 44.3 at 50 °C; 66.2 at 75 °C; 99.0 at 100 °C, In water, 2.64X10+4 mg/L at 25 °C, 26.9 mg/mL, Soluble in water; Slightly soluble in dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000005 [mmHg]
Record name Phenylalanine
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Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin, Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/
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Color/Form

Prisms form water, Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

CAS No.

63-91-2
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Melting Point

541 °F (decomposes) (NTP, 1992), 283 °C decomposes, 283 °C
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Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Retrosynthesis Analysis

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Q & A

Q1: How does phenylalanine interact with phenylalanine hydroxylase (PAH), and what are the downstream effects of this interaction?

A1: Phenylalanine acts as a substrate for the enzyme phenylalanine hydroxylase (PAH). PAH catalyzes the hydroxylation of phenylalanine to tyrosine, utilizing tetrahydrobiopterin (BH4) as a cofactor [, , , , ]. This conversion is crucial for tyrosine synthesis, a precursor for neurotransmitters like dopamine and norepinephrine, and melanin pigment production.

Q2: What happens when there is a deficiency in PAH or BH4?

A2: Deficiency in PAH or BH4 disrupts phenylalanine metabolism, leading to its accumulation in bodily fluids and the brain. This condition, known as phenylketonuria (PKU), can cause severe intellectual disabilities and other neurological problems if left untreated [, , , , ].

Q3: Can phenylalanine levels affect the effectiveness of PKU treatment?

A3: Yes, maintaining blood phenylalanine levels within the recommended range through dietary restriction is crucial for optimal outcomes in individuals with PKU. Higher phenylalanine levels, even with treatment, have been linked to subtle intellectual deficits [, ].

Q4: How does phenylalanine contribute to lung injury in ARDS?

A4: Recent research indicates that phenylalanine might exacerbate lung injury in acute respiratory distress syndrome (ARDS) by promoting pyroptosis, a form of programmed cell death, in alveolar macrophages. This process involves the activation of the calcium-sensing receptor (CaSR) and the NLRP3 inflammasome pathway, leading to the release of pro-inflammatory cytokines [].

Q5: What is the molecular formula and weight of phenylalanine?

A5: Phenylalanine (C9H11NO2) has a molecular weight of 165.19 g/mol.

Q6: What spectroscopic techniques are used to characterize phenylalanine?

A6: Phenylalanine can be characterized using various spectroscopic techniques, including proton NMR, which provides information about its conformation and interaction with metal ions []. Other techniques include FT-IR spectroscopy to analyze the secondary structure of phenylalanine-containing peptides [], and fluorescence spectroscopy to study conformational changes in proteins interacting with phenylalanine derivatives [].

Q7: Are there any studies on the material compatibility of phenylalanine with specific polymers?

A7: One study explored the use of phenylalanine-imprinted nylon membranes as optical-resolution membrane adsorbents, highlighting the potential for material-specific interactions []. Further research is necessary to explore broader material compatibility.

Q8: What enzymes utilize phenylalanine as a substrate, and what are their applications?

A8: Besides PAH, phenylalanine also serves as a substrate for phenylalanine ammonia-lyase (PAL) and phenylalanine dehydrogenase (PheDH). PAL catalyzes the conversion of phenylalanine to trans-cinnamic acid, a key step in plant defense mechanisms and phenylpropanoid biosynthesis []. PheDH, on the other hand, catalyzes the NAD-dependent oxidative deamination of phenylalanine to phenylpyruvate, with applications in phenylalanine quantification for monitoring PKU [].

Q9: Are there any computational studies investigating the interaction between phenylalanine and its metabolizing enzymes?

A9: Molecular dynamics simulations have been employed to study the substrate preference and binding mechanisms of progesterone 5β-reductases/iridoid synthases (PRISE), enzymes that share structural similarities with PAH []. These simulations helped understand the role of phenylalanine residues in substrate recognition. Further computational studies could provide deeper insights into phenylalanine-enzyme interactions.

Q10: How do modifications to the phenylalanine structure affect its interaction with enzymes like phenylalanine hydroxylase?

A11: Introducing substituents on the phenyl ring of phenylalanine can significantly alter its interaction with PAH. For instance, replacing Asp425 in the active site of tyrosine hydroxylase (TyrH), an enzyme closely related to PAH, with different amino acids significantly impacted tyrosine hydroxylation activity while minimally affecting phenylalanine hydroxylation, highlighting the sensitivity of the active site to subtle structural changes [].

Q11: How does the presence of fluorine atoms on the phenylalanine ring affect its interaction with target proteins?

A12: Studies on genetically encoded fluorophenylalanines revealed that incorporating multiple fluorine atoms at specific positions on the phenyl ring can influence the binding affinity of proteins to their targets. This finding highlights the potential of fluorinated phenylalanine analogs as tools for probing protein-protein interactions [].

Q12: What approaches are being investigated to enhance the delivery and bioavailability of phenylalanine-based therapeutics?

A13: Researchers are exploring the use of molecularly imprinted polymers (MIPs) as a novel approach to control phenylalanine levels. In a PKU mouse model, orally administered phenylalanine-selective MIPs were shown to bind phenylalanine in the gastrointestinal tract, reducing its absorption and lowering blood phenylalanine concentrations. This approach holds promise as an adjunct to dietary restriction for managing PKU [].

A12: The provided research primarily focuses on the biochemical and biological aspects of phenylalanine, without delving into specific safety and environmental regulations related to its industrial production or handling.

Q13: How is phenylalanine metabolized in the body?

A14: The primary route of phenylalanine metabolism involves its conversion to tyrosine by PAH in the liver. Other metabolic pathways include transamination to phenylpyruvate by phenylalanine: pyruvate transaminase and, to a lesser extent, incorporation into proteins [, ].

Q14: How do glucagon and diabetes affect phenylalanine metabolism?

A15: Glucagon has been shown to stimulate phenylalanine hydroxylase activity at near-physiological substrate concentrations in isolated rat liver cells []. Additionally, experimental diabetes in rats increased phenylalanine catabolism, suggesting a complex interplay between hormonal regulation and phenylalanine metabolism.

Q15: What in vivo models are used to study phenylalanine metabolism and PKU?

A16: Mouse models, such as the Pahenu2 mouse model, have been instrumental in studying PKU and evaluating potential gene therapy approaches []. Researchers have used these models to demonstrate the cognitive and biochemical improvements following AAV-mediated delivery of the human PAH gene.

Q16: Has the use of phenylalanine-selective molecularly imprinted polymers (MIPs) for PKU management been investigated in animal models?

A17: Yes, studies in a PKU mouse model demonstrated the efficacy of orally administered phenylalanine-selective MIPs in reducing blood phenylalanine levels, restoring brain dopamine concentrations, and improving locomotor function, suggesting therapeutic potential [].

A16: The provided research does not focus on phenylalanine resistance mechanisms as it is an essential amino acid.

Q17: What are the potential consequences of elevated phenylalanine levels in individuals with PKU?

A18: Untreated PKU, characterized by elevated phenylalanine levels, can lead to severe neurological problems, including intellectual disabilities, seizures, and behavioral issues. Even with dietary management, chronically elevated phenylalanine levels may still have subtle negative impacts on cognitive function [, , , , ].

Q18: What are the biomarkers used to diagnose and monitor PKU?

A19: Elevated blood phenylalanine levels are the primary biomarker for diagnosing PKU [, ]. Monitoring phenylalanine levels regularly is crucial for assessing treatment response and ensuring optimal metabolic control in individuals with PKU.

Q19: What analytical techniques are employed to measure phenylalanine levels?

A20: Various techniques are used to measure phenylalanine levels, including ion-exchange chromatography [] and reverse-phase high-performance liquid chromatography with fluorescence detection []. These methods enable accurate quantification of phenylalanine in biological samples.

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